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Compound of Interest

Compound Name: 1-Boc-4-(aminomethyl)piperidine

Cat. No.: B134491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile building block, 1-Boc-4-(aminomethyl)piperidine (tert-butyl 4-

(aminomethyl)piperidine-1-carboxylate). The information presented herein is essential for the

characterization and utilization of this compound in synthetic chemistry and drug discovery.

Introduction
1-Boc-4-(aminomethyl)piperidine is a key intermediate in the synthesis of a wide range of

biologically active molecules. Its bifunctional nature, possessing a Boc-protected secondary

amine within the piperidine ring and a primary aminomethyl group, allows for selective chemical

modifications. Accurate and detailed spectroscopic data is paramount for confirming the identity

and purity of this compound in any research and development setting. This document

summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data for 1-Boc-4-(aminomethyl)piperidine.

Spectroscopic Data Summary
The following tables provide a detailed summary of the key spectroscopic data for 1-Boc-4-
(aminomethyl)piperidine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.08 br s 2H

-CH₂- (Piperidine,

axial, adjacent to N-

Boc)

~2.67 t 2H

-CH₂- (Piperidine,

equatorial, adjacent to

N-Boc)

~2.55 d 2H -CH₂-NH₂

~1.65 d 2H
-CH₂- (Piperidine,

equatorial)

~1.44 s 9H -C(CH₃)₃ (Boc)

~1.40 m 1H -CH- (Piperidine)

~1.25 br s 2H -NH₂

~1.05 qd 2H
-CH₂- (Piperidine,

axial)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

154.9 C=O (Boc)

79.2 -C(CH₃)₃ (Boc)

47.9 -CH₂-NH₂

~44.0 (br) -CH₂- (Piperidine, adjacent to N-Boc)

39.1 -CH- (Piperidine)

29.8 -CH₂- (Piperidine)

28.5 -C(CH₃)₃ (Boc)

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3360-3280 Medium, Broad N-H stretch (primary amine)

2975-2850 Strong C-H stretch (aliphatic)

1685 Strong C=O stretch (urethane)

1590 Medium N-H bend (primary amine)

1420 Medium C-H bend (CH₂)

1245 Strong C-N stretch (urethane)

1165 Strong C-O stretch (urethane)

MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI)
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m/z Interpretation

215.18 [M+H]⁺ (Calculated: 215.1814)

159.13 [M - C₄H₈]⁺ or [M - isobutylene]⁺

115.12 [M - Boc]⁺

99.09 [Piperidine-CH₂NH₂]⁺

57.07 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The

following are generalized experimental protocols that are typically employed for the acquisition

of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-Boc-4-(aminomethyl)piperidine (typically 5-10 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C

NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a

proton-decoupled sequence is used.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid

sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-

400 cm⁻¹, with a resolution of 4 cm⁻¹. The background is collected prior to the sample

measurement.

Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization

(ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at
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a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or

through a liquid chromatography system. The analysis is performed in positive ion mode, and

the mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Boc-4-(aminomethyl)piperidine.
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A generalized workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data for 1-Boc-4-
(aminomethyl)piperidine. It is recommended that researchers verify this data with their own

experimental results to ensure the quality and identity of their materials.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Boc-4-
(aminomethyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134491#spectroscopic-data-nmr-ir-ms-for-1-boc-4-
aminomethyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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